An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid
An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, established synthesis methodologies, and analytical characterization techniques. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and development purposes. The guide includes practical, field-tested protocols and data presented in a clear, accessible format to support ongoing research and application.
Core Chemical & Physical Properties
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is a solid organic compound characterized by a difluorinated phenyl ring linked via an ether bond to a 2-methylpropanoic acid moiety. This structure shares features with fibrate drugs, suggesting potential applications in metabolic research, though its primary use is as a chemical intermediate.[1]
Structural and Molecular Data
The fundamental identifiers and structural representations for this compound are critical for unambiguous identification in research and regulatory documentation.
Diagram 1: Chemical Structure of 2-(2,4-Difluorophenoxy)-2-methylpropanoic Acid
Caption: Molecular structure highlighting the key functional groups.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound, compiled from reliable chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | N/A |
| CAS Number | 667413-00-5 | [2][3] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [3] |
| Molecular Weight | 216.18 g/mol | [3] |
| Physical Form | Solid | |
| InChI Key | LUUNNYIKQOANCC-UHFFFAOYSA-N | |
| SMILES String | CC(C)(Oc1ccc(F)cc1F)C(O)=O | |
| MDL Number | MFCD03422267 | [2] |
Synthesis and Manufacturing Insights
While specific, detailed synthesis routes for 2-(2,4-difluorophenoxy)-2-methylpropanoic acid are not extensively published in peer-reviewed journals, its structure suggests a common synthetic pathway for phenoxy-isobutyric acids. The most probable and industrially scalable method is the Williamson ether synthesis .
Causality Behind the Method: This pathway is favored due to the high reactivity of the phenoxide nucleophile with a suitable alkyl halide and the relative stability of the ether linkage formed.
Generalized Synthetic Pathway:
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Deprotonation: 2,4-Difluorophenol is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to form the highly reactive 2,4-difluorophenoxide anion.
-
Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). This is an Sₙ2 reaction where the bromide acts as the leaving group.
-
Hydrolysis: The resulting ester, ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate, is hydrolyzed to the final carboxylic acid product. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to protonate the carboxylate salt.[1]
This method is analogous to syntheses described for structurally similar compounds.[1][4]
Analytical Methodologies
Accurate characterization and quantification are paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity and stability of this compound and its analogues.[5][6]
Diagram 2: Standard RP-HPLC Analytical Workflow
Caption: A typical workflow for purity analysis via RP-HPLC.
Protocol: Purity Determination by RP-HPLC
This protocol describes a self-validating system for determining the purity of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid.
1. Materials & Reagents:
-
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid (Sample)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
Reference Standard (if available)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v). The organic/aqueous ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic structures).[5][6]
-
Injection Volume: 10 µL.
3. Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.
-
Standard Solution (if available): Prepare in the same manner as the sample solution using a certified reference standard.
4. System Suitability (Self-Validation):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Peak Tailing Factor (T): Must be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
Rationale: Meeting these criteria ensures the chromatographic system is precise, efficient, and suitable for the analysis.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Biological Context and Research Interest
The structural similarity of 2-(2,4-difluorophenoxy)-2-methylpropanoic acid to the fibrate class of drugs suggests it may interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1] Fibrates are known PPARα agonists used to treat dyslipidemia.[1] While this specific compound is not a marketed drug, it and its analogues are valuable as tool compounds in research to probe the structure-activity relationships of PPAR modulators or as intermediates in the synthesis of more complex pharmaceutical agents.[7] For instance, related 2-methylpropanoic acid derivatives have been investigated as intermediates for antifungal agents like Posaconazole.[8]
Safety and Handling
As a laboratory chemical with incompletely characterized toxicology, 2-(2,4-difluorophenoxy)-2-methylpropanoic acid should be handled with appropriate care.[2]
-
Hazard Classification: While specific GHS classifications for this exact compound are not universally established, related propanoic acids can cause skin, eye, and respiratory irritation.[9][10] It is listed as a combustible solid.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Hoffman Fine Chemicals. CAS RN 667413-00-5 | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid. [Link]
-
Sinfoo Biotech. 2-(2,4-difluorophenoxy)-2-methylpropanoic acid. [Link]
- Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
MySkinRecipes. 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid. [Link]
-
Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. [Link]
-
PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link]
-
Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Separation Science, 33(15), 2326-2332. [Link]
-
PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]
-
Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]
-
PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]
-
Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 9897371. [Link]
Sources
- 1. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 2-(2,4-difluorophenoxy)-2-methylpropanoic acid,(CAS# 667413-00-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. prepchem.com [prepchem.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-(difluoromethoxy)phenyl)-2-methylpropanoic acid [myskinrecipes.com]
- 8. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
